Cas no 324016-93-5 ((1E)-N-(adamantan-2-yl)-1-(4-bromophenyl)methanimine)

(1E)-N-(Adamantan-2-yl)-1-(4-bromophenyl)methanimine is a structurally unique imine compound featuring an adamantyl group and a 4-bromophenyl moiety. Its rigid adamantane backbone enhances thermal and chemical stability, while the bromophenyl substituent offers reactivity for further functionalization, making it a valuable intermediate in organic synthesis. The compound’s well-defined stereochemistry (E-configuration) ensures consistency in downstream applications, particularly in pharmaceutical and materials science research. Its high purity and stability under standard conditions facilitate handling and storage. This imine is particularly useful in the development of novel catalysts, ligands, and bioactive molecules, where its distinct structural features contribute to tailored reactivity and performance.
(1E)-N-(adamantan-2-yl)-1-(4-bromophenyl)methanimine structure
324016-93-5 structure
Product Name:(1E)-N-(adamantan-2-yl)-1-(4-bromophenyl)methanimine
CAS No:324016-93-5
MF:C17H20BrN
MW:318.251403808594
CID:6565898
Update Time:2025-06-11

(1E)-N-(adamantan-2-yl)-1-(4-bromophenyl)methanimine Chemical and Physical Properties

Names and Identifiers

    • (1E)-N-(adamantan-2-yl)-1-(4-bromophenyl)methanimine
    • Tricyclo[3.3.1.13,7]decan-2-amine, N-[(4-bromophenyl)methylene]-
    • Inchi: 1S/C17H20BrN/c18-16-3-1-11(2-4-16)10-19-17-14-6-12-5-13(8-14)9-15(17)7-12/h1-4,10,12-15,17H,5-9H2
    • InChI Key: NYVFMAXEXMZJCG-UHFFFAOYSA-N
    • SMILES: C12CC3CC(CC(C3)C1N=CC1=CC=C(Br)C=C1)C2

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Additional information on (1E)-N-(adamantan-2-yl)-1-(4-bromophenyl)methanimine

Introduction to Compound CAS No. 324016-93-5: (1E)-N-(adamantan-2-yl)-1-(4-bromophenyl)methanimine

(1E)-N-(adamantan-2-yl)-1-(4-bromophenyl)methanimine (CAS No. 324016-93-5) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structural features, has been the subject of numerous studies aimed at understanding its potential applications in drug development and advanced materials.

The molecular structure of (1E)-N-(adamantan-2-yl)-1-(4-bromophenyl)methanimine consists of an adamantane moiety, a brominated phenyl group, and an imine functional group. The adamantane framework, known for its exceptional stability and rigidity, contributes to the compound's overall structural integrity and chemical robustness. The brominated phenyl group adds versatility in terms of reactivity and functionalization, making this compound a valuable building block in synthetic chemistry.

Recent research has highlighted the potential of (1E)-N-(adamantan-2-yl)-1-(4-bromophenyl)methanimine in various applications. In medicinal chemistry, the compound has been investigated for its ability to modulate biological pathways and interact with specific protein targets. Studies have shown that the adamantane moiety can enhance the bioavailability and pharmacokinetic properties of drug candidates, while the brominated phenyl group can facilitate targeted delivery and improve binding affinity.

In the context of materials science, (1E)-N-(adamantan-2-yl)-1-(4-bromophenyl)methanimine has been explored for its potential in the development of advanced polymers and functional materials. The rigid adamantane core can impart mechanical strength and thermal stability to polymer networks, while the imine functionality can enable dynamic covalent bonding, leading to self-healing and adaptive materials.

The synthesis of (1E)-N-(adamantan-2-yl)-1-(4-bromophenyl)methanimine typically involves a multi-step process that includes the formation of the imine bond between an amine and an aldehyde or ketone. The presence of the brominated phenyl group often requires careful control of reaction conditions to ensure selective bromination and avoid unwanted side reactions. Recent advancements in catalytic methods have improved the efficiency and yield of these syntheses, making it more feasible to produce this compound on a larger scale.

One notable application of (1E)-N-(adamantan-2-yl)-1-(4-bromophenyl)methanimine is in the development of inhibitors for specific enzymes involved in disease pathways. For example, studies have demonstrated that derivatives of this compound can effectively inhibit kinases, which are key enzymes in signal transduction pathways associated with cancer and other diseases. The ability to fine-tune the structure through functionalization at the brominated phenyl group allows for the optimization of potency and selectivity.

In addition to its therapeutic potential, (1E)-N-(adamantan-2-yl)-1-(4-bromophenyl)methanimine has also been studied for its use in diagnostic imaging agents. The rigid adamantane core can enhance the stability and solubility of imaging agents, while the brominated phenyl group can be modified to incorporate radiolabels or other imaging moieties. This dual functionality makes it a promising candidate for developing new imaging techniques with improved sensitivity and resolution.

The environmental impact of compounds like (1E)-N-(adamantan-2-yl)-1-(4-bromophenyl)methanimine is another area of active research. Studies have focused on understanding their biodegradability and potential ecotoxicity to ensure their safe use in various applications. Preliminary results suggest that proper design and functionalization can minimize environmental risks while maintaining desired properties.

In conclusion, (1E)-N-(adamantan-2-yl)-1-(4-bromophenyl)methanimine (CAS No. 324016-93-5) is a versatile compound with a wide range of potential applications in medicinal chemistry, materials science, and diagnostic imaging. Its unique structural features, including the adamantane moiety and brominated phenyl group, make it a valuable tool for researchers aiming to develop new drugs, advanced materials, and imaging agents. Ongoing research continues to uncover new possibilities for this intriguing compound.

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